REACTION_CXSMILES
|
[OH-:1].[NH4+:2].CO[C:5]1[C:10]([N+:11]([O-])=[O:12])=[N:9][C:8]([N+:14]([O-:16])=[O:15])=[C:7](OC)[N:6]=1.C(#[N:21])C>>[NH2:2][C:5]1[C:10]([N+:11]([O-:12])=[O:1])=[N:9][C:8]([N+:14]([O-:16])=[O:15])=[C:7]([NH2:21])[N:6]=1 |f:0.1|
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC1=NC(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
precipitate
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon addition
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
FILTRATION
|
Details
|
which was filtered hot
|
Type
|
CUSTOM
|
Details
|
to air dry
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC(=C(N=C1[N+](=O)[O-])[N+](=O)[O-])N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |